molecular formula C23H15ClN4O2 B2721471 6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 899994-12-8

6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B2721471
CAS No.: 899994-12-8
M. Wt: 414.85
InChI Key: DFTGUDZMOKPRCE-UHFFFAOYSA-N
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Description

The compound “6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one” is a type of [1,2,4]triazolo[1,5-c]quinazolin-5-one . These compounds are known for their potential biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various synthetic routes to create derivatives of triazoloquinazolinones, exploring their chemical properties and reactivities. For example, a study detailed the reactions of anthranilamide with isocyanates, leading to the synthesis of novel oxazoloquinazolinones and oxazinoquinazolinones, demonstrating the versatility of these compounds in chemical synthesis J. Chern et al., 1988.

Pharmacological Applications

  • Antihistaminic Activity: A notable area of research has been the evaluation of triazoloquinazolinone derivatives as H1-antihistaminic agents. For instance, one study synthesized and assessed the antihistaminic activity of 1-substituted-4-(3-chlorophenyl)-triazoloquinazolinones, finding some compounds with comparable or superior activity to standard antihistamines but with negligible sedative effects M. Gobinath et al., 2015.
  • Anticancer Activity: Another research focus has been the potential anticancer activity of triazoloquinazolinone derivatives. A study on 5-amino-1-aryl-1H-1,2,3-triazoles and triazolopyridines derivatives highlighted their selective influence on ovarian cancer cells, suggesting the anticancer potential of compounds based on these scaffolds N. Pokhodylo et al., 2020.

Antimicrobial and Nematicidal Activities

Studies have also explored the antimicrobial and nematicidal properties of triazoloquinazolinones. For example, a research effort synthesized and evaluated a series of triazoloquinazolinylthiazolidinones, which displayed significant antimicrobial and nematicidal activities against a variety of pathogens, underscoring their potential as new antimicrobial agents C. Sanjeeva Reddy et al., 2016.

Adenosine Receptor Antagonism

The adenosine receptor antagonistic properties of 2-amino[1,2,4]triazolo[1,5-c]quinazolines have been investigated, revealing the discovery of potent and selective antagonists for the A3 adenosine receptor. This research opens avenues for the development of drugs targeting adenosine receptors, with potential applications in various therapeutic areas J. Burbiel et al., 2016.

Antioxidant Activity

Furthermore, microwave-assisted synthesis has been utilized to create derivatives of triazoloquinazolinones, which were evaluated for their antioxidant activities. This approach underscores the potential of these compounds in the development of new antioxidants Rajesh Sompalle et al., 2016.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anti-hiv and antibacterial activities , suggesting that this compound may also target specific proteins or enzymes involved in these biological processes.

Mode of Action

It is suggested that similar compounds may interact with their targets through intercalation with dna . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting normal cellular processes.

Biochemical Pathways

Given its potential anti-hiv and antibacterial activities , it may be inferred that this compound could interfere with the replication processes of these pathogens, thereby inhibiting their growth and proliferation.

Result of Action

Based on the potential anti-hiv and antibacterial activities of similar compounds , it can be inferred that this compound may inhibit the growth and proliferation of these pathogens at the molecular and cellular levels.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one' involves the reaction of 4-chlorobenzoyl chloride with 2-phenyl-1,2,4-triazole-3-carboxylic acid to form 6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazole-3-carboxylic acid. This intermediate is then cyclized with phosphoryl chloride to form the final product.", "Starting Materials": [ "4-chlorobenzoyl chloride", "2-phenyl-1,2,4-triazole-3-carboxylic acid", "phosphoryl chloride" ], "Reaction": [ "Step 1: 4-chlorobenzoyl chloride is reacted with 2-phenyl-1,2,4-triazole-3-carboxylic acid in the presence of a base such as triethylamine to form 6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazole-3-carboxylic acid.", "Step 2: The intermediate is then cyclized with phosphoryl chloride in the presence of a base such as pyridine to form the final product, 6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one." ] }

CAS No.

899994-12-8

Molecular Formula

C23H15ClN4O2

Molecular Weight

414.85

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C23H15ClN4O2/c24-17-12-10-15(11-13-17)20(29)14-27-19-9-5-4-8-18(19)22-25-21(26-28(22)23(27)30)16-6-2-1-3-7-16/h1-13H,14H2

InChI Key

DFTGUDZMOKPRCE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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